molecular formula C5H8S B135690 4-Pentyne-1-thiol CAS No. 77213-88-8

4-Pentyne-1-thiol

Cat. No.: B135690
CAS No.: 77213-88-8
M. Wt: 100.18 g/mol
InChI Key: ZKNNFPMQXFHRCN-UHFFFAOYSA-N
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Description

4-Pentyne-1-thiol is an organic compound characterized by the presence of both an alkyne and a thiol functional group. Its molecular formula is C5H8S, and it is known for its distinctive sulfurous odor. The compound is part of the thiol-yne family, which is notable for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Pentyne-1-thiol can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of pent-4-yne-1-thiol often utilizes large-scale thiol-yne click reactions due to their efficiency and high yield. The reactions are typically carried out in solvent-free conditions or in environmentally benign media such as water .

Mechanism of Action

The mechanism of action of pent-4-yne-1-thiol primarily involves radical-mediated reactions. The thiol group can form thiyl radicals, which then react with the alkyne group to form stable carbon-sulfur bonds. This step-growth mechanism leads to the formation of highly cross-linked networks with unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentyne-1-thiol is unique due to its combination of an alkyne and a thiol group, which provides it with distinct reactivity and versatility in various chemical reactions. Its ability to undergo thiol-yne click reactions makes it particularly valuable in the synthesis of complex molecular structures and materials .

Properties

IUPAC Name

pent-4-yne-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8S/c1-2-3-4-5-6/h1,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNNFPMQXFHRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504064
Record name Pent-4-yne-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77213-88-8
Record name Pent-4-yne-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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